molecular formula C25H21NO8 B13734368 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13734368
M. Wt: 463.4 g/mol
InChI Key: FYSOMESQZPNICI-UHFFFAOYSA-N
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Description

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C22H15NO8. It is known for its unique structure, which includes multiple carboxylic acid groups and an amino group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl with methanol and sulfuric acid, followed by oxidation to form biphenyl tetracarboxylic acid. Subsequent carboxylation reactions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological functions .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisophthalic acid: Similar structure but lacks the propan-2-yl group.

    3,3’,5,5’-Tetracarboxydiphenylmethane: Similar carboxylic acid groups but different overall structure.

    5-Hydroxyisophthalic acid: Contains hydroxyl groups instead of amino groups.

Uniqueness

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is unique due to its combination of amino and multiple carboxylic acid groups, along with the propan-2-yl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C25H21NO8

Molecular Weight

463.4 g/mol

IUPAC Name

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H21NO8/c1-11(2)12-9-19(13-3-15(22(27)28)7-16(4-13)23(29)30)21(26)20(10-12)14-5-17(24(31)32)8-18(6-14)25(33)34/h3-11H,26H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

FYSOMESQZPNICI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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